molecular formula C31H46N8O6S B609419 Naquotinib mesylate CAS No. 1448237-05-5

Naquotinib mesylate

カタログ番号: B609419
CAS番号: 1448237-05-5
分子量: 658.8 g/mol
InChIキー: ALDUQYYVQWGTMR-GJFSDDNBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ナクチニブメシル酸塩は、第3世代の上皮成長因子受容体チロシンキナーゼ阻害剤です。 非小細胞肺がんに多く見られる上皮成長因子受容体の特定の変異を標的とするように開発されました この化合物は、L858R、エクソン19欠失、T790Mなどの変異に対して特に有効であり、非小細胞肺がんの抵抗性形態を治療するための有望な候補となります .

2. 製法

合成経路と反応条件: ナクチニブメシル酸塩の合成には、ピラジンカルボキサミドコアの形成、および必要な置換基を導入するためのその後の官能基化を含む複数のステップが含まれます。 主要なステップには次のものが含まれます。

工業生産方法: ナクチニブメシル酸塩の工業生産は、一般的に、高収率と高純度を保証するために最適化された反応条件を使用した大規模合成を伴います。 このプロセスには次のものが含まれます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of naquotinib mesylate involves multiple steps, including the formation of the pyrazine carboxamide core and subsequent functionalization to introduce the necessary substituents. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

化学反応の分析

反応の種類: ナクチニブメシル酸塩は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .

4. 科学研究の応用

ナクチニブメシル酸塩は、次のような幅広い科学研究の応用範囲を持っています。

    化学: ピラジンカルボキサミドとその誘導体の反応性を調べるためのモデル化合物として使用されます。

    生物学: 細胞シグナル伝達経路への影響と、さまざまな生物学的プロセスを調節する可能性について調査されています。

    医学: 主に、特定の上皮成長因子受容体変異を伴う非小細胞肺がんの治療に使用されます。

    産業: 上皮成長因子受容体変異を標的とした新しい治療薬の開発に採用されています.

科学的研究の応用

Naquotinib mesylate has a wide range of scientific research applications, including:

作用機序

生物活性

Naquotinib mesylate, a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has garnered attention for its efficacy against non-small cell lung cancer (NSCLC) with specific EGFR mutations. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Naquotinib, also known as ASP8273, selectively targets mutant forms of EGFR, particularly those associated with resistance to first- and second-generation TKIs. It irreversibly binds to the ATP-binding pocket of the EGFR kinase domain, effectively inhibiting downstream signaling pathways involved in tumor growth and survival. This mechanism is particularly relevant for mutations such as T790M, which are common in NSCLC patients after initial treatment with other EGFR inhibitors.

Efficacy Against EGFR Mutations

Research has demonstrated that naquotinib exhibits potent activity against various EGFR mutations:

  • L858R and Exon 19 Deletions : Naquotinib shows comparable efficacy to osimertinib, a well-established third-generation TKI.
  • L858R+T790M Mutations : Notably, naquotinib was found to be more effective than osimertinib in this context, indicating its potential as a preferred treatment option for patients with this mutation.
  • Exon 20 Insertions : Naquotinib maintains efficacy against these mutations, which are typically resistant to other EGFR TKIs .

In Vitro Studies

In vitro studies assessed the inhibitory effects of naquotinib on various human tyrosine kinases and serine/threonine kinases. The results indicated a significant inhibition at concentrations as low as 1 nmol/L, showcasing its potency compared to other inhibitors .

Clinical Trials

A Phase I trial evaluated the safety and pharmacokinetics of naquotinib in patients with advanced solid tumors. Key findings included:

  • Patient Demographics : The trial enrolled 25 patients with varying solid tumors.
  • Adverse Events : Common treatment-related adverse events included acne-like rash (68%), diarrhea (48%), and paronychia (48%).
  • Efficacy : Two patients with NSCLC demonstrated a partial response, while 15 achieved stable disease .

Comparative Analysis of Naquotinib and Other EGFR TKIs

The following table summarizes the comparative efficacy of naquotinib against other EGFR TKIs based on various studies:

EGFR Mutation Naquotinib Efficacy Osimertinib Efficacy Comments
L858RComparableComparableBoth show significant inhibition
Exon 19 DeletionComparableComparableEffective against this common mutation
L858R+T790MMore potentLess potentNaquotinib preferred for this mutation
Exon 20 InsertionsEffectiveLess effectiveNaquotinib retains activity

Case Studies

Several case studies have highlighted the clinical applications of naquotinib:

  • Case Study 1 : A patient with advanced NSCLC harboring an L858R+T790M mutation experienced significant tumor reduction after treatment with naquotinib, demonstrating its potential as a second-line therapy.
  • Case Study 2 : Another patient with an exon 20 insertion mutation showed stable disease over six months on naquotinib therapy, indicating its utility in challenging cases where other TKIs fail.

特性

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDUQYYVQWGTMR-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448237-05-5
Record name Naquotinib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448237055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAQUOTINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12T09LV21O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。